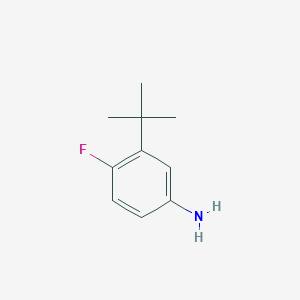

3-(Tert-butyl)-4-fluoroaniline

Vue d'ensemble

Description

3-(Tert-Butyl)-4-fluoroaniline (TBAF) is an aromatic amine with a tert-butyl group attached to the para position of the aniline ring. It has been widely used in the synthesis of organic molecules, as well as in scientific research applications. TBAF is a colorless liquid with a boiling point of 114°C, and a melting point of -20°C. It is soluble in water and most organic solvents, and is generally well tolerated by biological systems.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

One study explores the metalation of fluoroanisoles , demonstrating the regioselectivity due to metal-mediated control, which could be applied to understand the reactivity of "3-(Tert-butyl)-4-fluoroaniline" in similar contexts (Katsoulos, Takagishi, & Schlosser, 1991).

Fluorination Reagents and Applications

Research on 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride highlights its use as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. This study provides insights into the broader applicability of tert-butyl and fluorine-containing compounds in fluorination reactions (Umemoto, Singh, Xu, & Saito, 2010).

Asymmetric Synthesis

Another significant application is in the asymmetric synthesis of amines , where N-tert-butanesulfinyl imines serve as intermediates. This research underscores the versatility of tert-butyl-based compounds in synthesizing enantioenriched amines, highlighting potential uses of "3-(Tert-butyl)-4-fluoroaniline" in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Material Science and Photophysics

In the domain of material science , studies on trifluoromethyl- and trifluoromethoxy-substituted cationic iridium(III) complexes reveal the influence of fluorocarbon groups on photophysical properties. This research might suggest potential uses of "3-(Tert-butyl)-4-fluoroaniline" in developing materials with specific photophysical characteristics (Shavaleev, Monti, Scopelliti, Armaroli, Grätzel, & Nazeeruddin, 2012).

Mécanisme D'action

Target of Action

Many bioactive aromatic compounds containing the indole nucleus, which is similar to aniline, have been found to bind with high affinity to multiple receptors .

Mode of Action

The tert-butyl group is known to elicit a unique reactivity pattern due to its crowded nature . Fluoroaniline compounds, similar to aniline, are known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives, which are similar to aniline, are known to possess various biological activities, affecting a variety of biochemical pathways .

Pharmacokinetics

The major oxidative pathway for compounds with the tert-butyl group is due to the oxidation of the tert-butyl side chain .

Result of Action

Certain tert-butyl compounds have been found to act as potential obesogens by promoting adipogenesis in vitro and inducing white adipose tissue development in vivo .

Action Environment

Environmental Protection Agency (EPA) has released final rules to reduce exposure to persistent, bioaccumulative and toxic (PBT) chemicals, which include certain chemicals with the tert-butyl group .

Propriétés

IUPAC Name |

3-tert-butyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRDYZLDPZBTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

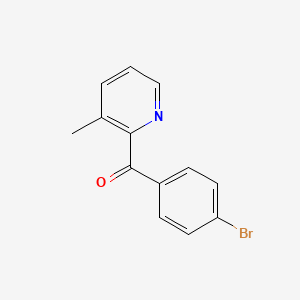

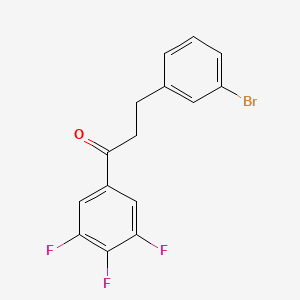

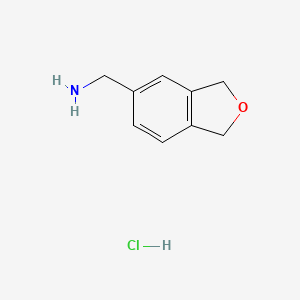

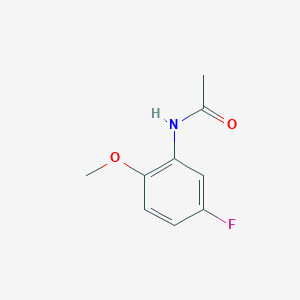

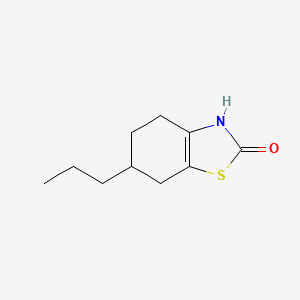

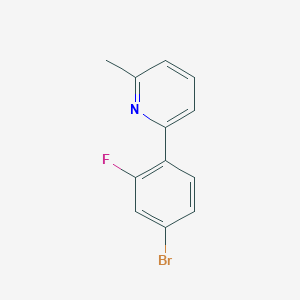

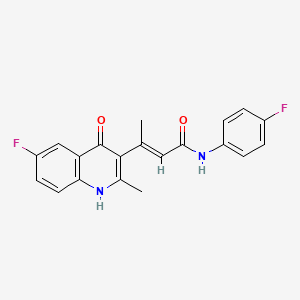

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1532278.png)

![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride](/img/structure/B1532280.png)

![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1532284.png)

![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)

![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)